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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to AC-(D)Phe-pro-borolys-OH: Structure, Properties, and Analysis

Executive Summary: This technical guide provides a comprehensive overview of AC-(D)Phe-pro-borolys-OH, a synthetic peptide boronic acid. The document elucidates the molecule's chemical structure, calculates its precise m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of AC-(D)Phe-pro-borolys-OH, a synthetic peptide boronic acid. The document elucidates the molecule's chemical structure, calculates its precise molecular weight, and outlines a strategic workflow for its synthesis and purification. Furthermore, it delves into the mechanistic principles underlying its function as a potential enzyme inhibitor and discusses its applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering expert insights and validated protocols to support their work.

Molecular Profile and Physicochemical Properties

Peptide boronic acids represent a pivotal class of compounds, primarily recognized for their potent and often reversible inhibition of serine and threonine proteases. Their unique mechanism, where the boronic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, makes them powerful tools in biochemical research and valuable leads in therapeutic development. AC-(D)Phe-pro-borolys-OH is a specific molecule within this class, designed with distinct components to achieve specific interactions.

Deconstruction of the Chemical Structure

The nomenclature AC-(D)Phe-pro-borolys-OH precisely describes its constituent parts, which are covalently linked to form a tripeptide analog. Each component is selected for a specific function:

  • AC (Acetyl Group): An N-terminal acetyl cap (CH₃CO-). This modification neutralizes the charge of the N-terminal amine, which can enhance the molecule's stability against degradation by aminopeptidases and may improve its membrane permeability.

  • (D)Phe (D-Phenylalanine): The D-enantiomer of the amino acid phenylalanine. The use of a non-natural D-amino acid is a common strategy in medicinal chemistry to increase resistance to proteolytic degradation, thereby extending the molecule's biological half-life.[]

  • pro (Proline): A cyclic amino acid that introduces a rigid kink into the peptide backbone. This conformational constraint can be crucial for locking the molecule into a bioactive conformation that fits precisely into the active site of a target enzyme.

  • borolys (Boronated Lysine Analog): This is the pharmacophore of the molecule. It is an analog of the amino acid lysine where the C-terminal carboxylic acid is replaced by a boronic acid group (-B(OH)₂). This group is the key to its mechanism of action, enabling it to form a covalent, yet often reversible, bond with the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site.

Physicochemical Data

A precise understanding of the molecule's properties is fundamental for any experimental work. The key quantitative data for AC-(D)Phe-pro-borolys-OH are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₃₃BN₄O₅PubChem CID 5288064[2]
Average Molecular Weight 432.32 g/mol Calculated
Monoisotopic Mass 432.2547 DaCalculated
IUPAC Name [(1R)-5-amino-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentyl]boronic acidConstructed
PubChem Compound ID 5288064PubChem[2]

Note: A related compound, AC-(D)Phe-pro-borohomolys-OH (C₂₂H₃₅BN₄O₅), exists with a molecular weight of 446.4 g/mol and features an additional methylene group in the side chain.[3] Researchers should ensure they are working with the correct analog.

Synthesis and Purification Workflow

The synthesis of a complex peptide analog like AC-(D)Phe-pro-borolys-OH requires a multi-step, strategic approach. The most logical and field-proven method involves the assembly of the peptide backbone using Solid-Phase Peptide Synthesis (SPPS), followed by the coupling of the boronic acid-containing moiety and subsequent purification.

Conceptual Synthesis and Purification Workflow

The following diagram illustrates a high-level, logical workflow for the production of high-purity AC-(D)Phe-pro-borolys-OH. This process is designed to ensure efficiency, high yield, and a final product that meets rigorous quality standards for research applications.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Coupling cluster_purification Purification & Analysis Resin 1. Start with Pro-loaded Resin Step1 2. Deprotection (Fmoc removal) Resin->Step1 Step2 3. Coupling of Fmoc-(D)Phe-OH Step1->Step2 Step3 4. Deprotection (Fmoc removal) Step2->Step3 Step4 5. N-terminal Acetylation Step3->Step4 Cleavage 6. Cleave Ac-(D)Phe-Pro-OH from Resin Step4->Cleavage Peptide ready Coupling 7. Couple with boroLys precursor HPLC 8. RP-HPLC Purification Coupling->HPLC Crude Product Analysis 9. Purity & Identity Verification (LC-MS) HPLC->Analysis Purified Fractions Final Final Analysis->Final Final Product: AC-(D)Phe-pro-borolys-OH (>95% Purity)

Caption: Conceptual workflow for the synthesis and purification of AC-(D)Phe-pro-borolys-OH.
Experimental Protocol: Reverse-Phase HPLC Purification

Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. The objective is to resolve the target compound from impurities (e.g., unreacted starting materials, deletion sequences). The success of the protocol is validated by the subsequent LC-MS analysis, which must confirm that the collected fraction contains the desired mass and exhibits a single, sharp peak, indicating high purity.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC (RP-HPLC): This technique is the gold standard for peptide purification. It separates molecules based on their hydrophobicity. The C18 stationary phase is hydrophobic, while the mobile phase gradient (from high aqueous content to high organic content) elutes compounds in order of increasing hydrophobicity.

  • Acidic Mobile Phase (TFA): Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It protonates acidic residues and forms ion pairs with basic residues on the peptide, which sharpens the peaks and improves resolution. A concentration of 0.1% is standard as it provides effective pairing without being overly harsh.

  • Acetonitrile (ACN): ACN is the organic solvent of choice due to its low viscosity, UV transparency, and ability to effectively elute a wide range of peptides.

Step-by-Step Protocol:

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% TFA (v/v). Filter through a 0.22 µm filter and degas for 15 minutes.

    • Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile (ACN) containing 0.1% TFA (v/v). Filter and degas as above.

  • Sample Preparation:

    • Dissolve the crude product (obtained after synthesis and cleavage) in a minimal amount of Mobile Phase A, with a small percentage of DMSO if solubility is an issue.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • HPLC System Setup:

    • Column: C18 silica column (e.g., 10 mm internal diameter, 250 mm length, 5 µm particle size).

    • Flow Rate: 4.0 mL/min (for a semi-preparative column).

    • Detection: UV detector set to 220 nm and 280 nm. Phenylalanine provides a signal at 280 nm, while the peptide bonds absorb strongly at 220 nm.

    • Column Temperature: 30 °C to ensure reproducible retention times.

  • Purification Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.

    • Monitor the chromatogram in real-time and collect fractions corresponding to the major peaks.

  • Post-Purification Analysis:

    • Analyze a small aliquot of each collected fraction using analytical LC-MS to identify the fraction containing the product with the correct mass-to-charge ratio (m/z).

    • Pool the pure fractions, freeze-dry (lyophilize) to remove the solvent, and obtain the final product as a white, fluffy powder.

Mechanism of Action and Research Applications

Mechanism of Protease Inhibition

The primary application for peptide boronic acids is in the field of enzyme inhibition.[] The boron atom in AC-(D)Phe-pro-borolys-OH is electrophilic. When the molecule binds to the active site of a target serine or threonine protease, the hydroxyl group of the catalytic residue (e.g., Serine-195 in chymotrypsin) performs a nucleophilic attack on the boron atom. This forms a stable, covalent tetrahedral boronate adduct, which effectively mimics the transition state of peptide hydrolysis. This stable complex sequesters the enzyme, preventing it from processing its natural substrates. The specificity of the inhibitor is driven by the peptide sequence (D-Phe-Pro), which directs the molecule to proteases with complementary binding pockets.

Potential Research Applications
  • Drug Discovery: As potent enzyme inhibitors, these compounds can serve as lead structures for the development of therapeutics for diseases where protease activity is dysregulated, such as in cancer, inflammation, and viral infections.[]

  • Chemical Biology: AC-(D)Phe-pro-borolys-OH can be used as a chemical probe to study the activity and function of specific proteases within complex biological systems.[]

  • Structure-Activity Relationship (SAR) Studies: The molecule serves as a scaffold for creating analogs to probe enzyme-substrate interactions. For instance, modifying the phenylalanine or proline residues can provide insights into the specific requirements of an enzyme's binding pockets.[]

References

  • PubChem. (n.d.). AC-(D)Phe-pro-borohomolys-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). AC-(D)Phe-pro-borolys-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Klus, G. T., & Cammidge, A. N. (2007). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Acetyl-DL-phenylalanine. Retrieved from [Link]

  • Jäkel, C., & O’Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ac-Phe-Phe-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

Sources

Exploratory

Precision Kinetics of Boronic Acid Peptides: A Guide to Reversible Covalent Inhibition

Part 1: Core Directive & Mechanistic Foundation Executive Summary This technical guide addresses the kinetic characterization of peptide boronic acids (e.g., Bortezomib, Ixazomib), a class of inhibitors that bridge the g...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Mechanistic Foundation

Executive Summary

This technical guide addresses the kinetic characterization of peptide boronic acids (e.g., Bortezomib, Ixazomib), a class of inhibitors that bridge the gap between small-molecule reversibility and covalent potency. Unlike Michael acceptors that form permanent bonds, boronic acids function as Lewis acids, forming a reversible tetrahedral adduct with nucleophilic active site residues (Serine or Threonine).

For the drug developer, the critical metric is not merely the


, which is time-dependent and often misleading, but the Residence Time (

)
and the Two-Step Binding Constants (

)
. This guide provides the rigorous methodology to extract these values.
The Mechanistic Advantage: to Transition

Boronic acids exist in a trigonal planar (


) geometry in solution. Upon binding to the enzyme active site, the boron atom accepts a lone pair from the catalytic nucleophile (e.g., 

of Threonine-1 in the 20S proteasome), transitioning to a tetrahedral (

) boronate anion.

Key Distinction: This bond formation is thermodynamically favorable but kinetically reversible. The stability of the complex relies on the "slow-binding" phenomenon, where the enzyme must structurally reorganize to accommodate the tetrahedral intermediate.

BoronicMechanism E_I E + I (Trigonal Planar sp2) EI E·I (Michaelis Complex) E_I->EI k1 (Fast) EI->E_I k-1 EI_star E-I* (Tetrahedral Adduct sp3) EI->EI_star k2 (k_inact) Bond Formation EI_star->EI k-2 (k_rev) Dissociation

Caption: The two-step mechanism of boronic acid inhibition. The transition from the non-covalent encounter complex (E·I) to the covalent adduct (E-I) is the rate-limiting step governing residence time.*

Part 2: Kinetic Theory & Mathematical Modeling

To accurately characterize boronic acids, one must move beyond steady-state approximations and utilize slow-binding kinetic models .

The Two-Step Mechanism Equation

The reaction scheme is defined as:



Where:

  • 
    : Dissociation constant of the initial collision complex.
    
  • 
    : Rate of covalent bond formation (often termed 
    
    
    
    ).
  • 
    : Rate of bond hydrolysis (reverse reaction).
    
  • 
    : Overall thermodynamic dissociation constant.
    

The relationship between the initial and final equilibrium is:



Residence Time ( )

For reversible covalent inhibitors, residence time is the most predictive marker of in vivo efficacy. It is defined as the reciprocal of the overall off-rate (


):


(Note: Since

, the residence time is dominated by the rate of chemical bond hydrolysis,

).

Part 3: Experimental Protocols

Protocol A: Continuous Progress Curve Analysis

Objective: Determine


 (observed rate of onset of inhibition) and 

. Principle: Boronic acids exhibit time-dependent inhibition.[1] The reaction velocity decreases exponentially from an initial rate (

) to a steady-state rate (

) as the covalent bond forms.

Workflow:

  • Buffer Prep: Use 50 mM HEPES or Bis-Tris (avoid phosphate/Tris if they complex with boron), pH 7.4. Add 0.01% Triton X-100 to prevent aggregation.

  • Substrate: Select a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). Concentration should be

    
    .
    
  • Reaction:

    • Prepare 5-7 concentrations of the boronic acid inhibitor (ranging 0.1x to 10x the expected

      
      ).
      
    • Initiate reaction by adding Enzyme to the mixture of Substrate + Inhibitor (Start-up method).

    • Monitor fluorescence continuously for 60–90 minutes.

Data Fitting: Fit the product (


) vs. time (

) data to the integrated rate equation for slow-binding inhibition:

Secondary Plot: Plot


 vs. 

to determine the mechanism. For a two-step reversible covalent mechanism, the relationship is hyperbolic:

  • y-intercept: Gives

    
     (dissociation rate).
    
  • Max asymptote: Gives

    
    .
    
Protocol B: Jump-Dilution (The "Gold Standard" for Reversibility)

Objective: Directly measure


 and prove the bond is not permanent.
Causality:  If the inhibitor is irreversible (e.g., epoxyketone), activity will not recover upon dilution. If it is a boronic acid, activity recovers as the equilibrium shifts.

JumpDilution Step1 Incubation Phase [E] = 100x assay conc [I] = 10x Ki Time: > 30 mins Step2 Rapid Dilution (100-fold) Into buffer containing [S] ~ 10x Km Step1->Step2 Step3 Measurement Phase Monitor Product vs Time Step2->Step3 Decision Activity Recovers? Step3->Decision Result_Rev Reversible (Boronic) Fit to Eq. for k_off Decision->Result_Rev Yes Result_Irr Irreversible (Epoxyketone) Flatline Decision->Result_Irr No

Caption: Jump-dilution workflow. High-concentration pre-incubation forces complex formation; rapid dilution drives dissociation.

Step-by-Step:

  • Incubate: Mix Enzyme (high conc, e.g., 1

    
    M) with Inhibitor (10 
    
    
    
    M) for 1 hour to ensure full
    
    
    formation.
  • Dilute: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate. Final

    
     must be below 
    
    
    
    .
  • Monitor: Measure the recovery of enzymatic activity over time.

  • Analysis: Fit the recovery curve to:

    
    
    Here, 
    
    
    
    is the macroscopic dissociation rate constant.

Part 4: Data Presentation & Interpretation

Summary of Kinetic Parameters

When reporting data for boronic acids, use the following structure to ensure comparability across studies.

ParameterSymbolUnitSignificance
Initial Binding

nMAffinity of the non-covalent encounter complex.[2]
Inactivation Rate

(or

)

Rate of tetrahedral boronate formation.
Reverse Rate

(or

)

Rate of B-O bond hydrolysis. Critical for boronic acids.
Residence Time

min/hrDuration of target occupancy (

).
Overall Affinity

nMThe thermodynamic constant at equilibrium.
Troubleshooting & Nuances
  • Boroxine Formation: Boronic acids can trimerize into boroxines in concentrated stock solutions. Always prepare fresh dilutions from DMSO stocks.

  • pH Sensitivity: The transition from

    
     (neutral) to 
    
    
    
    (anionic) is pH-dependent. Ensure the assay pH matches the physiological compartment of interest (e.g., Cytosol pH 7.4 vs Lysosome pH 5.5).
  • Buffer Interference: Avoid buffers with cis-diol groups (like catechols) or high concentrations of Tris, which can complex with the boron atom and competitively inhibit the inhibitor.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Kettner, C. A., & Shenvi, A. B. (1984).[3] Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids.[3] Journal of Biological Chemistry, 259(24), 15106–15114.[3]

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(23), 333-338.

  • Tummino, P. J., & Copeland, R. A. (2008). Residence time of receptor–ligand complexes and its effect on biological function.[4][5] Biochemistry, 47(20), 5481-5492.

  • Mader, L. K., & Keillor, J. W. (2025).[6] Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry.[6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: AC-(D)Phe-pro-borolys-OH Solubility in DMSO vs. Water

Introduction: The Significance of AC-(D)Phe-pro-borolys-OH in Drug Discovery AC-(D)Phe-pro-borolys-OH is a synthetic peptide analogue that incorporates a boronic acid moiety. This structural feature makes it a potent and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of AC-(D)Phe-pro-borolys-OH in Drug Discovery

AC-(D)Phe-pro-borolys-OH is a synthetic peptide analogue that incorporates a boronic acid moiety. This structural feature makes it a potent and reversible inhibitor of certain serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. The boronic acid group forms a stable, yet reversible, covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism of action, combined with the peptide backbone that can be tailored for specificity, has positioned peptide boronic acids as valuable tools in drug discovery and chemical biology research.

The efficacy of any compound in a biological assay is fundamentally dependent on its successful and reproducible solubilization. Inconsistent solubility can lead to significant errors in concentration, affecting dose-response curves, and ultimately leading to misleading structure-activity relationship (SAR) data. This application note provides a detailed guide to understanding and managing the solubility of AC-(D)Phe-pro-borolys-OH, with a specific focus on two commonly used laboratory solvents: Dimethyl Sulfoxide (DMSO) and water.

Understanding the Physicochemical Properties and Their Impact on Solubility

The solubility of a peptide is governed by its amino acid composition, overall charge, and the presence of any modifications. AC-(D)Phe-pro-borolys-OH is a tripeptide analogue with the following key features:

  • N-terminal Acetylation (Ac-): The acetylation of the N-terminus removes the positive charge, making the peptide slightly more hydrophobic.

  • (D)-Phenylalanine ((D)Phe): The presence of the aromatic and hydrophobic phenylalanine residue significantly contributes to the molecule's overall hydrophobicity. The D-configuration can also influence its enzymatic stability and conformational preferences.

  • Proline (pro): This cyclic amino acid introduces a rigid kink in the peptide backbone.

  • borolysine (borolys): This is a lysine analogue where the carboxylic acid is replaced by a boronic acid. The lysine side chain contains a primary amine, which will be protonated at physiological pH, conferring a positive charge and increasing hydrophilicity.

  • C-terminal Hydroxyl group (-OH): The boronic acid functional group.

Based on this structure, we can predict that AC-(D)Phe-pro-borolys-OH will exhibit amphipathic properties, with both hydrophobic (phenylalanine) and hydrophilic (borolysine) regions. This can make its solubility in a single solvent system challenging.

Comparative Solubility: DMSO vs. Water

A systematic approach to determining the solubility of a new peptide is crucial. Generally, for peptides with hydrophobic character, DMSO is a superior solvent compared to water.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) High DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[1] Its ability to disrupt intermolecular hydrogen bonds and solvate the hydrophobic phenylalanine side chain makes it an excellent choice for achieving high concentration stock solutions of AC-(D)Phe-pro-borolys-OH.
Water Low to Moderate While the borolysine side chain and the peptide backbone contribute to some water solubility, the hydrophobic nature of the acetylated D-phenylalanine residue is expected to limit its overall solubility in aqueous solutions. The solubility in water is also highly dependent on the pH, which affects the charge state of the borolysine side chain.

It is imperative to experimentally verify the solubility of each new lot of the compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the proper handling and dissolution of lyophilized AC-(D)Phe-pro-borolys-OH.

Protocol 1: Reconstitution of Lyophilized AC-(D)Phe-pro-borolys-OH in DMSO

This protocol is recommended for preparing high-concentration stock solutions for long-term storage and subsequent dilution into aqueous assay buffers.

Materials:

  • Lyophilized AC-(D)Phe-pro-borolys-OH

  • Anhydrous, high-purity DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.[2]

  • Solvent Addition: Carefully open the vial and add the desired volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). It is advisable to start with a small test amount to confirm solubility before dissolving the entire batch.[3]

  • Dissolution: Gently swirl the vial to facilitate dissolution. If necessary, vortex briefly at a low speed. For peptides that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be beneficial.[1]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps Equilibrate Equilibrate Vial to Room Temp Add_DMSO Add Anhydrous DMSO Equilibrate->Add_DMSO Swirl Gentle Swirling Add_DMSO->Swirl Vortex Low-Speed Vortex Swirl->Vortex if needed Inspect Visual Inspection Swirl->Inspect Sonicate Sonication (Optional) Vortex->Sonicate if needed Sonicate->Inspect Aliquot Aliquot for Storage Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for dissolving AC-(D)Phe-pro-borolys-OH in DMSO.

Protocol 2: Preparation of Aqueous Solutions of AC-(D)Phe-pro-borolys-OH

This protocol outlines the steps for preparing working solutions in aqueous buffers, which are typically required for biological assays. It is generally recommended to dilute a high-concentration DMSO stock solution into the aqueous buffer.

Materials:

  • DMSO stock solution of AC-(D)Phe-pro-borolys-OH (from Protocol 1)

  • Biologically compatible aqueous buffer (e.g., PBS, Tris, HEPES) at the desired pH

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer and ensure it is filtered and at the correct pH.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the final desired concentration. It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Solubility Check: After dilution, visually inspect the aqueous solution for any signs of precipitation or cloudiness. If precipitation occurs, a lower final concentration may be necessary.

  • Fresh Preparation: It is highly recommended to prepare fresh aqueous solutions for each experiment from the frozen DMSO stock. Peptides are generally less stable in aqueous solutions compared to their lyophilized form or in DMSO.[4]

G cluster_prep Preparation cluster_dilution Dilution cluster_finalize Final Steps DMSO_Stock DMSO Stock Solution Serial_Dilute Serial Dilution DMSO_Stock->Serial_Dilute Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Serial_Dilute Mix Immediate Mixing Serial_Dilute->Mix Check_DMSO Check Final DMSO % Mix->Check_DMSO Inspect Visual Inspection Check_DMSO->Inspect Use_Fresh Use Immediately Inspect->Use_Fresh

Caption: Workflow for preparing aqueous solutions from a DMSO stock.

Best Practices and Troubleshooting

  • Always Use High-Purity Solvents: The quality of the solvent can significantly impact the stability and solubility of the peptide.

  • pH Considerations: The charge of the borolysine side chain is pH-dependent. If direct dissolution in water is attempted, adjusting the pH of the water might improve solubility. For a basic residue like lysine, a slightly acidic pH (e.g., by adding a small amount of acetic acid) might enhance solubility.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain the integrity of the compound.

  • Hygroscopic Nature: Lyophilized peptides are often hygroscopic.[2] Minimize their exposure to atmospheric moisture.

  • Safety Precautions: Always handle chemical compounds in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The successful use of AC-(D)Phe-pro-borolys-OH in research and drug development hinges on its proper handling and solubilization. Due to its amphipathic nature, DMSO is the recommended solvent for preparing high-concentration stock solutions, which can then be diluted into aqueous buffers for biological experiments. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the consistent and reproducible preparation of this valuable peptide boronic acid inhibitor, leading to more reliable and accurate experimental outcomes.

References

  • PubChem. AC-(D)Phe-pro-borolys-OH. Available from: [Link]

  • PubChem. AC-(D)Phe-pro-borohomolys-OH. Available from: [Link]

  • Peptide Solubilization. JPT Peptide Technologies. Available from: [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. Peptides.org. Available from: [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines. Available from: [Link]

  • GenScript. Storage and Handling Synthetic Peptides. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing cyclization of AC-(D)Phe-pro-borolys-OH in aqueous solution

Introduction to the Challenge: Cyclization of Peptide Boronic Acids Welcome to the technical support guide for AC-(D)Phe-pro-borolys-OH. As a Senior Application Scientist, my goal is to provide you with the in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Challenge: Cyclization of Peptide Boronic Acids

Welcome to the technical support guide for AC-(D)Phe-pro-borolys-OH. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the stability and efficacy of this potent peptide boronic acid in your research.

AC-(D)Phe-pro-borolys-OH is a powerful research tool, but its boronic acid moiety presents a unique stability challenge. In aqueous solutions, particularly at neutral to alkaline pH, the boron atom is susceptible to intramolecular nucleophilic attack. This can lead to the formation of a cyclic boronate ester, a reversible but often undesirable transformation that can impact the peptide's conformation, solubility, and biological activity.

This guide is structured to help you understand, troubleshoot, and proactively prevent this cyclization. We will move from high-level frequently asked questions to detailed preventative protocols and analytical methods, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cyclization and why does it happen to my peptide?

A: Cyclization is an intramolecular reaction where the boronic acid group [-B(OH)₂] on the boroLysine residue reacts with a nucleophile from another part of the peptide, such as the N-terminal acetyl group's carbonyl oxygen. This forms a stable, cyclic iminoboronate or boronate ester structure. This reaction is driven by the Lewis acidic nature of the boron atom and is highly dependent on pH. At or above the pKa of the boronic acid, the boron atom transitions from a trigonal planar geometry to a more reactive tetrahedral boronate anion, which is more susceptible to nucleophilic attack.[1][2]

Q2: I see a new, unexpected peak in my HPLC analysis. Could this be the cyclized form?

A: It is highly probable. The cyclized form of the peptide will have a different conformation and potentially a different polarity than the linear form, causing it to elute at a different retention time during reverse-phase HPLC. Mass spectrometry (MS) is the definitive way to confirm this. The cyclized product will show a mass corresponding to the linear peptide minus one or more molecules of water (M-H₂O).[1]

Q3: Will cyclization permanently destroy my peptide?

A: Not necessarily. The formation of the intramolecular boronate is often a reversible equilibrium.[3][4][5] By adjusting the conditions, primarily by lowering the pH, you can shift the equilibrium back toward the linear, active form of the peptide. Mass spectrometry analysis of samples at pH 7.4 may show the cyclized product, while the same sample at pH 4.0 will show only the linear precursor.[1] However, prolonged incubation under conditions that favor cyclization can lead to other, irreversible degradation pathways.

Q4: What is the single most important factor for preventing cyclization?

A: pH control. Maintaining an acidic pH (typically pH 3-5) is the most effective strategy.[2][6] In this range, the boronic acid group remains protonated and in its less reactive trigonal state, significantly hindering the intramolecular reaction.[7]

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical path to their resolution.

Issue 1: Gradual or Sudden Loss of Biological Activity
  • Symptom: You observe a diminished effect of the peptide in your cell-based or enzymatic assays over time, even with freshly diluted samples.

  • Probable Cause: The peptide is likely cyclizing in your aqueous assay buffer, which is typically at a physiological pH of ~7.4. At this pH, a significant portion of the peptide can exist in the inactive cyclic form.[1][3][4]

  • Troubleshooting Steps:

    • Confirm Cyclization: Analyze your working solution using HPLC-MS. Look for a peak with a mass of (M-H₂O).

    • pH-Dependent Activity Study: Run your assay in a series of buffers with varying pH (e.g., pH 6.0, 6.5, 7.0, 7.4). If activity increases as pH decreases, cyclization is the likely culprit.

    • Immediate Solution: Prepare stock solutions in an acidic, non-aqueous solvent like DMSO. For the final assay, dilute the stock into the assay buffer immediately before use to minimize the time the peptide spends at neutral pH.

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
  • Symptom: When you try to dissolve the lyophilized peptide or dilute a stock solution into your aqueous buffer (e.g., PBS at pH 7.4), the solution becomes cloudy or a precipitate forms.

  • Probable Cause: While seemingly counterintuitive, the formation of the cyclic structure can alter the peptide's conformation in a way that reduces its solubility. More commonly, boronic acids are known to have low aqueous solubility, which can be exacerbated by aggregation.[8]

  • Troubleshooting Steps:

    • Acidify First: Always dissolve the lyophilized peptide in a small amount of acidic solution (e.g., 10 mM HCl or 5% acetic acid in water) before diluting it into your final, higher-pH buffer. This ensures the peptide is in its linear, more soluble state.

    • Use a Bulking Agent/Lyoprotectant: If the issue persists, consider using a formulation containing a stabilizing excipient like mannitol. Mannitol can increase the solubility of boronic acids.[8][9] The commercial formulation of the boronic acid-containing drug bortezomib, for instance, is lyophilized with mannitol to improve its solubility and stability.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving stability issues with AC-(D)Phe-pro-borolys-OH.

G start Start: Stability Issue Observed (e.g., Low Activity, HPLC Peak) check_hplc Analyze Sample via HPLC-MS start->check_hplc is_cyclized New Peak at M-H₂O? check_hplc->is_cyclized yes_cyclized Cause: pH-Induced Cyclization is_cyclized->yes_cyclized  Yes no_cyclized Cause: Other Degradation (e.g., Oxidation, Hydrolysis) is_cyclized->no_cyclized No   solution_ph Implement pH Control: 1. Prepare acidic stock (pH 3-5) 2. Dilute immediately before use yes_cyclized->solution_ph solution_excipient Consider Formulation with Stabilizing Excipients (e.g., Mannitol) solution_ph->solution_excipient verify_solution Verify Fix: Re-run HPLC & Activity Assay solution_ph->verify_solution solution_excipient->verify_solution end_ok Issue Resolved verify_solution->end_ok solution_other Troubleshoot Other Pathways: - Check for oxidation (cleavage of B-C bond) - Use high-purity solvents - Store under inert gas no_cyclized->solution_other solution_other->verify_solution

Caption: Troubleshooting workflow for AC-(D)Phe-pro-borolys-OH stability.

Preventative Strategies & Protocols

Proactive handling is the best way to ensure the integrity of your peptide. Follow these protocols for preparing and storing solutions.

Optimal Solubilization and Storage Protocol

This protocol is designed to create a stable, concentrated stock solution that minimizes the risk of cyclization and other forms of degradation.

  • Reconstitution of Lyophilized Peptide:

    • Bring the vial of lyophilized AC-(D)Phe-pro-borolys-OH to room temperature before opening.

    • Reconstitute the peptide in a minimal volume of an acidic solvent. Option A (Recommended for Aqueous Stocks): Sterile 1 mM HCl. Option B (For Non-Aqueous Stocks): High-purity, anhydrous DMSO.

    • Gently vortex to ensure complete dissolution.

  • Preparation of Stock Solution:

    • Dilute the reconstituted peptide to a final concentration of 1-10 mM using an acidic buffer. A 50 mM Citrate Buffer, pH 4.0 is an excellent choice. Citrate can act as a weak chelator and stabilizing agent.

    • Do not use phosphate buffers for stock solutions , as phosphate can potentially interact with the boronic acid moiety.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term stability. For short-term storage (1-2 weeks), 4°C is acceptable if the solution is sterile and maintained at an acidic pH.

Formulation with Stabilizing Excipients

For applications requiring near-neutral pH or for improving long-term stability, formulation with a polyol excipient like mannitol is highly recommended. Polyols form reversible boronate esters with the peptide, protecting the boronic acid from intramolecular reactions and increasing solubility.[8][9][10]

ExcipientRecommended Concentration (w/v)Mechanism of Action
Mannitol 1% - 5%Forms a protective, reversible boronate ester; acts as a lyoprotectant and bulking agent.[8][9]
Citrate 20 mM - 50 mMActs as a buffering agent to maintain acidic pH; potential weak chelating/stabilizing effect.
Glycerol 5% - 10%Viscosity enhancer that can reduce molecular mobility; also a polyol that can interact with the boronic acid.[11]

Analytical Methods for Stability Monitoring

Regularly monitoring the integrity of your peptide is crucial. HPLC-MS is the gold standard method.

HPLC-MS Method for Quantifying Cyclization

This method allows for the separation and quantification of the linear peptide and its cyclized form.

  • Column: A C18 reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection:

    • UV: Monitor at 214 nm and 254 nm.

    • MS (ESI+): Scan for the expected mass of the linear peptide [M+H]⁺ and the cyclized form [M-H₂O+H]⁺.

  • Sample Preparation: Dilute the sample in Mobile Phase A to ensure it is acidic before injection.

Visualizing the Cyclization Equilibrium

The following diagram illustrates the pH-dependent equilibrium between the desired linear peptide and the inactive cyclized form.

Caption: pH-dependent equilibrium of AC-(D)Phe-pro-borolys-OH.

By understanding the chemical principles and implementing these robust handling and analytical protocols, you can ensure the stability of your AC-(D)Phe-pro-borolys-OH and achieve reliable, reproducible results in your research.

References
  • Bandyopadhyay, A., & Gao, J. (2016). Iminoboronate-based peptide cyclization that responds to pH, oxidation, and small molecule modulators. Journal of the American Chemical Society, 138(7), 2098–2101. [Link]

  • Bandyopadhyay, A., & Gao, J. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). iminoboronate-mediated peptide cyclization. Scientific Diagram. [Link]

  • Bandyopadhyay, A., & Gao, J. (2016). Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. PubMed. [Link]

  • Golovanov, I. S., et al. (2024). Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry. ResearchGate. [Link]

  • PubChem. AC-(D)Phe-pro-borohomolys-OH. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Thieme. (n.d.). 15.1.7 Peptide Boronic Acids. Science of Synthesis. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • P. M. P. Gois, et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Wu, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Miller, M. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Allied Academies. [Link]

  • MDPI. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. [Link]

  • Van Beek, T. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Wu, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. PubMed. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of peptide-boronic acids. Scientific Diagram. [Link]

  • Al-Fahad, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • Pharmeli. (2024). Mannitol as Pharmaceutical Excipient. Pharmeli. [Link]

  • MDPI. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

  • Ankit Pulps and Boards. (2025). Why Mannitol is the Ideal Excipient for Chewable Tablets. Ankit Cellulose. [Link]

  • AAPS. (2018). Formulation Strategies to Prevent Protein Degradation. AAPS Newsmagazine. [Link]

  • PubChem. Ac-Phe-Phe-OH. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Potency of AC-(D)Phe-pro-borolys-OH

Welcome to the technical support guide for AC-(D)Phe-pro-borolys-OH. As a peptidomimetic boronic acid, this compound is a powerful tool for inhibiting specific serine proteases.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for AC-(D)Phe-pro-borolys-OH. As a peptidomimetic boronic acid, this compound is a powerful tool for inhibiting specific serine proteases. However, its unique chemical nature presents challenges that can lead to lower-than-expected potency in cell-based assays. This guide is designed to help you diagnose and resolve these issues systematically.

Core Troubleshooting Workflow

Before diving into specific questions, use this workflow to guide your troubleshooting process. The most common issues are related to compound integrity and interactions with the assay environment.

Troubleshooting_Workflow start Start: Low Potency or High IC50 Observed check_compound Phase 1: Verify Compound Integrity start->check_compound q1 Is stock solution fresh? Is storage correct? Has solubility been confirmed? check_compound->q1 remedy_compound Action: Prepare fresh stock. Verify solvent & storage. Filter-sterilize. q1->remedy_compound No check_assay Phase 2: Investigate Assay Conditions q1->check_assay Yes end_point Problem Resolved / Path Forward Identified remedy_compound->end_point q2 Is the compound stable in media? Are there interfering components (e.g., serum, diols)? check_assay->q2 remedy_assay Action: Perform media stability test. Reduce serum concentration. Use serum-free media for incubation. q2->remedy_assay No check_bio Phase 3: Validate Biological System q2->check_bio Yes remedy_assay->end_point q3 Is the target protein expressed? Is the compound cell-permeable? Is the assay endpoint appropriate? check_bio->q3 remedy_bio Action: Confirm target expression (WB/qPCR). Use a cell-free assay as a control. Consider alternative cell lines. q3->remedy_bio No q3->end_point Yes remedy_bio->end_point Media_Stability_Workflow prep 1. Prepare two sets of inhibitor dilutions at final assay concentration. set_a Set A: In simple buffer (e.g., PBS or HBSS) prep->set_a set_b Set B: In complete cell culture media (with serum, supplements, etc.) prep->set_b incubate 2. Incubate both sets in a cell culture incubator (37°C, 5% CO2) for a time course (e.g., 0, 2, 6, 24 hours). set_a->incubate set_b->incubate assay 3. At each time point, take an aliquot from each set and measure its activity using a cell-free enzymatic assay. incubate->assay analyze 4. Analyze Data: Plot % Inhibition vs. Incubation Time for both sets. assay->analyze result Compare the decay in activity. If Set B loses activity faster than Set A, the media is destabilizing the compound. analyze->result

Troubleshooting

Technical Support Center: AC-(D)Phe-pro-borolys-OH Stability

Welcome to the technical support resource for researchers working with AC-(D)Phe-pro-borolys-OH. This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with AC-(D)Phe-pro-borolys-OH. This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the integrity and success of your experiments. As Senior Application Scientists, we have designed this center to explain not just the "how," but the critical "why" behind each step.

Frequently Asked Questions (FAQs)
Q1: What is AC-(D)Phe-pro-borolys-OH, and why is its stability in plasma and serum a critical parameter?

AC-(D)Phe-pro-borolys-OH is a synthetic peptide derivative containing a boronic acid moiety. Its structure includes an N-terminal acetyl group (Ac), a D-phenylalanine residue, a proline, and a boronic acid analog of lysine. Peptide boronic acids are of significant interest as potential therapeutics, often acting as potent and reversible inhibitors of serine and threonine proteases.[1]

The stability of this compound in plasma and serum is a critical parameter for several reasons:

  • Pharmacokinetic Profile: Instability in plasma leads to rapid clearance from the body, resulting in a short half-life and potentially limiting its therapeutic efficacy in vivo.[2]

  • Dose-Response Accuracy: In in vitro assays using serum-containing media, rapid degradation can lead to an underestimation of the compound's true potency, as the effective concentration decreases over the incubation period.[3][4]

  • Identification of Liabilities: Understanding how and where the molecule degrades helps medicinal chemists identify and modify metabolically weak points in the structure to improve its drug-like properties.

The core structure consists of peptide bonds, which are susceptible to cleavage by proteases, and a carbon-boron bond, which can be susceptible to oxidative cleavage.[5][6] The inclusion of a D-amino acid (D-Phe) is a common strategy to confer resistance against proteolysis, as endogenous proteases are stereospecific for L-amino acids.[7]

Q2: What are the primary mechanisms of degradation for a peptide boronic acid like AC-(D)Phe-pro-borolys-OH in a biological matrix?

There are two primary degradation pathways to consider for this molecule:

  • Enzymatic Degradation of Peptide Bonds: Plasma and serum contain a host of proteases and peptidases that can hydrolyze the peptide bonds.[6] The primary sites for cleavage would be the bonds between (D)Phe-Pro and Pro-boroLys. While the D-phenylalanine residue offers significant protection, it does not guarantee complete resistance.

  • Oxidative Cleavage of the Carbon-Boron (C-B) Bond: The boronic acid group itself can be a site of metabolic activity. Studies on other peptide boronic acids have shown that the C-B bond can be cleaved via an oxidative pathway, converting the boronic acid into an alcohol.[5] This effectively inactivates the molecule, as the boronic acid is essential for its mechanism of action as a protease inhibitor.

The diagram below illustrates these potential degradation sites.

cluster_0 AC-(D)Phe-pro-borolys-OH Structure cluster_1 Degradation Pathways AC Acetyl Group DPhe D-Phenylalanine AC->DPhe Pro Proline DPhe->Pro boroLys boroLysine (-CH(NH-)-...-B(OH)2) Pro->boroLys Protease Proteolytic Cleavage (Peptidases/Proteases) Protease->DPhe Cleavage at peptide bond Protease->Pro Cleavage at peptide bond Oxidation Oxidative Cleavage (Oxidative species) Oxidation->boroLys Cleavage of C-B bond

Caption: Potential degradation sites on AC-(D)Phe-pro-borolys-OH.

Q3: Should I use plasma or serum for my stability assay? What's the difference?

The choice between plasma and serum is critical and depends on the experimental goal.

  • Plasma: To obtain plasma, blood is collected in tubes containing an anticoagulant (e.g., EDTA, heparin). This prevents the coagulation cascade, keeping clotting factors in their inactive state. Plasma is generally considered to be a closer representation of circulating blood.

  • Serum: Serum is the supernatant collected after blood has been allowed to clot. The clotting process activates a cascade of proteases (e.g., thrombin) that are not active in plasma.[8]

Recommendation: For initial stability screening, plasma is often preferred. However, running the assay in both matrices can be highly informative. Peptides are often degraded more rapidly in serum than in plasma due to the higher concentration of active proteases.[9] A significant difference in stability between the two can indicate a susceptibility to proteases involved in the coagulation cascade.

Q4: How do I accurately quantify a boronic acid-containing peptide with LC-MS/MS? Are there specific challenges?

Yes, quantifying boronic acids by mass spectrometry presents unique challenges. The primary issue is the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines .[10] This can split the signal for a single compound among multiple ions, complicating quantification.

Strategies to Overcome Analytical Challenges:

  • Derivatization: A common strategy is to react the sample with a diol, such as pinacol or 2,5-dihydroxybenzoic acid (DHB), which forms a stable cyclic ester with the boronic acid.[10] This prevents boroxine formation and results in a single, stable adduct for analysis.

  • Optimized LC-MS Conditions: Modern UPLC-MS/MS methods can sometimes be optimized to quantify boronic acids without derivatization.[11][12] This typically involves using specific mobile phase additives (e.g., ammonium acetate) and electrospray ionization settings (often negative mode) to promote the formation of a consistent parent ion for Multiple Reaction Monitoring (MRM).[2][11]

Recommendation: Start by developing a UPLC-MS/MS method without derivatization. If you observe inconsistent signals or multiple adducts, implement an on-plate derivatization protocol with DHB, which can serve as both the derivatizing agent and the MALDI matrix if that technique is used.[10]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Very rapid degradation (<5 min half-life) 1. High protease activity in the specific plasma/serum lot. 2. Compound is highly susceptible to a common protease. 3. Pre-analytical instability (degradation during sample prep).1. Confirm the result with a heat-inactivated plasma control. If stable in the control, the degradation is enzymatic. 2. Use protease inhibitor cocktails (e.g., EDTA can inhibit metalloproteases) to identify the class of enzyme responsible.[9][13] 3. Ensure all sample processing steps after stopping the reaction are done on ice or at 4°C.
Inconsistent results between replicates 1. Inconsistent sample handling (e.g., temperature, timing). 2. Poor protein precipitation, leading to variable recovery. 3. Analytical variability (boroxine formation).1. Use a multichannel pipette and a timed workflow to ensure consistency. 2. Ensure vigorous vortexing after adding the organic solvent and adequate centrifugation time/speed. Test different organic solvents; mixtures can improve recovery over strong acids.[3][14] 3. Implement a derivatization step or re-optimize MS source conditions for a stable parent ion.
Compound appears more stable than expected 1. Binding to plasma proteins (e.g., albumin) is protecting the compound from degradation. 2. Low enzymatic activity in the chosen plasma lot. 3. Poor solubility leading to precipitated compound not being accessible to enzymes.1. This is a valid outcome and is often a desirable property. Consider methods to measure the free vs. bound fraction. 2. Test another lot of plasma or a different species to confirm. 3. Check for precipitation during the incubation. If observed, reduce the starting concentration.
No degradation observed, even in serum 1. The compound is genuinely highly stable due to the D-amino acid and other structural features. 2. The analytical method is not detecting the degradation products.1. This is a positive result. Confirm by extending the incubation time (e.g., to 24 or 48 hours).[7] 2. Use a full-scan MS method in parallel with your MRM to look for the appearance of potential metabolites (e.g., the hydrolyzed alcohol product).
Experimental Protocols & Workflows
Protocol 1: Plasma/Serum Stability Assay

This protocol is designed to determine the rate of degradation of AC-(D)Phe-pro-borolys-OH upon incubation with plasma or serum.

Materials:

  • AC-(D)Phe-pro-borolys-OH (Test Compound)

  • Human Plasma or Serum (pooled, anticoagulated with K2EDTA for plasma)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Control compound (a compound with known high or low stability)

  • Precipitation Solution: Ice-cold acetonitrile (ACN) with 1% formic acid (or other organic solvent)

  • Heat-inactivated plasma (prepare by heating at 56°C for 30-60 min)

Workflow Diagram:

Caption: Workflow for the plasma and serum stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of AC-(D)Phe-pro-borolys-OH in DMSO.

    • Thaw pooled human plasma or serum in a 37°C water bath. Centrifuge at ~2000 x g for 10 minutes to pellet any cryoprecipitates.[7]

    • Aliquot the required volume of plasma/serum into microcentrifuge tubes for each time point and for controls. Pre-warm these tubes at 37°C for at least 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the test compound stock solution to the pre-warmed plasma/serum. The final concentration of the test compound should be low (e.g., 1-5 µM) and the final DMSO concentration should be ≤0.5% to avoid affecting enzyme activity.

    • Vortex gently to mix. This is your T=0 starting point. Immediately remove the first aliquot for the T=0 time point.

  • Incubation and Sampling:

    • Incubate the master reaction tube in a 37°C water bath or incubator.

    • At designated time points (e.g., 5, 15, 30, 60, 120 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture.[2]

  • Protein Precipitation (Quenching):

    • Immediately add the sampled aliquot to a tube containing 3-4 volumes (e.g., 200 µL) of ice-cold acetonitrile with 1% formic acid.[7]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Incubate at -20°C for at least 30 minutes to enhance precipitation.[7]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[7]

  • Sample Analysis:

    • Carefully transfer the supernatant to a clean HPLC vial for UPLC-MS/MS analysis.

    • Analyze the samples to determine the peak area corresponding to the intact test compound at each time point.

Controls to Include:

  • T=0 Control: Represents 100% of the compound at the start.

  • Heat-Inactivated Control: Incubate the compound in heat-inactivated plasma for the longest time point (120 min). This confirms that degradation is enzymatic.

  • Buffer Control: Incubate the compound in PBS (pH 7.4) to check for non-enzymatic (chemical) degradation.

Protocol 2: Data Analysis and Half-Life Calculation

The stability of the compound is typically expressed as its half-life (t½).

  • Calculate Percent Remaining:

    • Determine the peak area of the test compound from the LC-MS/MS data for each time point.

    • Normalize the peak area at each time point (Tx) to the peak area at T=0.

    • % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time (in minutes).

    • Perform a linear regression on the data points. The slope of this line is the elimination rate constant, k.

    • The slope will be a negative value. Use its absolute value for the calculation (k = -slope).

  • Calculate Half-Life (t½):

    • The half-life is calculated using the following equation:[2]

    • t½ = 0.693 / k

Example Data Table:

Time (min)Peak Area% Remainingln(% Remaining)
0500,000100.04.605
5450,00090.04.500
15350,00070.04.248
30240,00048.03.871
60110,00022.03.091
12025,0005.01.609

From a linear regression of ln(% Remaining) vs. Time, if the slope = -0.025 min⁻¹, then:

  • k = 0.025 min⁻¹

  • t½ = 0.693 / 0.025 = 27.7 minutes

References
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2021). ACS Publications. [Link]

  • Serum Stability of Peptides | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science - ACS Publications. (2021). ACS Publications. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS ONE. (2017). Public Library of Science. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. (2014). ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]

  • AC-(D)Phe-pro-borohomolys-OH. (n.d.). PubChem. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. [Link]

  • Analysis of amadori peptides enriched by boronic acid affinity chromatography. (2008). Annals of the New York Academy of Sciences. [Link]

  • Plasma Stability Assay. (n.d.). Domainex. [Link]

  • Stability study of 81 analytes in human whole blood, in serum and in plasma. (2012). Clinical Biochemistry. [Link]

  • An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. (2020). MDPI. [Link]

  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • AC-(D)Phe-pro-borolys-OH. (n.d.). PubChem. [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Semantic Scholar. (2017). Semantic Scholar. [Link]

  • Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Boronic Acid-Based Serine Protease Inhibitors: Boroproline vs. Borolysine Analogs

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibition, boronic acid-based compounds have emerged as a powerful class of reversible covalent inhibitors. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibition, boronic acid-based compounds have emerged as a powerful class of reversible covalent inhibitors. Their unique mechanism of action, which mimics the tetrahedral transition state of peptide bond hydrolysis, allows for high potency and, in many cases, desirable selectivity. This guide provides an in-depth technical comparison of two key subclasses of α-amino boronic acid inhibitors: those based on proline (boroproline) and those featuring a lysine mimic (borolysine analogs).

We will delve into their respective inhibitory profiles, supported by experimental IC50 data, and explore the underlying structural and mechanistic principles that govern their potency and selectivity. Furthermore, this guide will provide detailed experimental protocols for the synthesis of these inhibitors and the determination of their IC50 values, empowering researchers to apply these insights in their own drug discovery and development endeavors.

The Rise of Boronic Acids in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] Boronic acids have gained prominence as "warheads" for serine protease inhibitors due to their ability to form a stable, yet reversible, covalent bond with the catalytic serine residue in the enzyme's active site.[2][3][4][5] This interaction involves the boron atom, which is sp2 hybridized in its free state, being attacked by the hydroxyl group of the active site serine. This forms a tetrahedral boronate species that is sp3 hybridized, effectively mimicking the high-energy transition state of the natural substrate.[2][6][7][8]

The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects and toxicity associated with irreversible inhibitors. The specificity of these inhibitors is largely dictated by the amino acid side chain attached to the boronic acid, which interacts with the S1 specificity pocket of the protease. This guide will focus on two such examples: boroproline, which targets proteases that cleave after proline residues, and borolysine analogs, designed to inhibit trypsin-like proteases that recognize basic amino acids like lysine.

Boroproline Inhibitors: Potent Modulators of Dipeptidyl Peptidases

Boroproline-containing dipeptides are potent inhibitors of a subgroup of serine proteases known as dipeptidyl peptidases (DPPs), particularly DPP-IV, DPP8, and DPP9.[1][9][10][11] These enzymes play crucial roles in various physiological processes, including glucose metabolism and immune regulation. Consequently, their inhibitors have been investigated for the treatment of type 2 diabetes and as immunomodulatory agents.

One of the most well-characterized boroproline inhibitors is Talabostat (Val-boroPro).[9][12][13][14][15][16] Experimental data has demonstrated its high potency against several DPPs.

Table 1: IC50 Values of Talabostat (Val-boroPro) against Various Serine Proteases

Target EnzymeIC50 Value
Dipeptidyl Peptidase IV (DPP-IV)< 4 nM[9][12][13]
Dipeptidyl Peptidase 8 (DPP8)4 nM[9][12][13]
Dipeptidyl Peptidase 9 (DPP9)11 nM[9][12][13]
Fibroblast Activation Protein (FAP)560 nM[12][14]
Quiescent Cell Proline Dipeptidase (QPP)310 nM[12][14]
Dipeptidyl Peptidase II (DPP-II)15 nM[14]

Note: IC50 values can vary depending on the assay conditions.

The data clearly indicates that Val-boroPro is a highly potent inhibitor of DPP-IV, DPP8, and DPP9, with IC50 values in the low nanomolar range. Its potency against other proline-specific peptidases like FAP and QPP is moderate. The selectivity profile of such inhibitors can be fine-tuned by modifying the amino acid coupled to the boroproline warhead. For instance, Arg-(4S)-boroHyp has been identified as a potent inhibitor of DPP-IV, DPP8, and DPP9, while (4S)-Hyp-(4R)-boroHyp shows greater selectivity for DPP-IV over the other two.[11]

Borolysine Analogs: Targeting Trypsin-Like Serine Proteases

Trypsin-like serine proteases are characterized by their preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine and arginine.[17] These enzymes are involved in a wide range of physiological processes, from digestion to blood coagulation. Consequently, inhibitors of trypsin-like proteases have therapeutic potential in various diseases, including pancreatitis and thrombosis.

Although a direct comparison with a dedicated borolysine inhibitor is challenging due to the current data gap, we can look at peptidyl boronic acids that feature lysine in the P1 position. For example, a study on prostate-specific antigen (PSA), a chymotrypsin-like serine protease that can also cleave after lysine, demonstrated that a peptidyl boronic acid with the sequence Cbz-Ser-Ser-Lys-Leu-(boro)Leu had a Ki of 65 nM.[18] While not a direct borolysine analog, this highlights the potential of incorporating a lysine residue to achieve potent inhibition of proteases with a preference for basic residues. A trypsin inhibitor from Phaseolus vulgaris has been reported with an IC50 of 0.4 µM.[19]

The lack of readily available IC50 data for borolysine inhibitors represents a significant area for future research and development in the field of serine protease inhibitors.

Mechanism of Inhibition: A Shared Path to Potency

The inhibitory mechanism for both boroproline and borolysine-based inhibitors is fundamentally the same, relying on the electrophilic nature of the boron atom.

Figure 1: Generalized mechanism of serine protease inhibition by a boronic acid.

The catalytic serine's hydroxyl group acts as a nucleophile, attacking the electron-deficient boron atom of the inhibitor.[2] This forms a reversible tetrahedral boronate adduct, which is stabilized by interactions within the active site, including the oxyanion hole.[18] The stability of this adduct is a key determinant of the inhibitor's potency.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of boronic acid pinacol esters and the determination of IC50 values for serine protease inhibitors.

Synthesis of α-Amino Boronic Acid Pinacol Esters

The synthesis of α-amino boronic acid pinacol esters is a crucial first step in preparing peptidyl boronic acid inhibitors. A common and effective method involves the reaction of a Grignard reagent with pinacolborane.[20]

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of the corresponding α-halo-amino acid derivative (e.g., N-protected brominated lysine or proline precursor) in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then slowly added to a solution of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) in anhydrous THF at a low temperature (e.g., -78 °C).

  • Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired α-amino boronic acid pinacol ester.[21]

Deprotection of Pinacol Esters:

In some cases, the free boronic acid is required. A two-step protocol involving the formation of a diethanolamine-protected intermediate can be employed for the deprotection of the pinacol ester under mild conditions.[22]

Figure 2: General workflow for the synthesis of α-amino boronic acid pinacol esters.

IC50 Determination for Serine Protease Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[23] A common method for determining the IC50 value for serine protease inhibitors involves a colorimetric or fluorometric assay using a synthetic substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in a suitable buffer (e.g., Tris-HCl or PBS) at a concentration that gives a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a stock solution of the synthetic chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[24][25][26]

Figure 3: Workflow for determining the IC50 value of a serine protease inhibitor.

Conclusion and Future Directions

Boroproline-based inhibitors have demonstrated exceptional potency against dipeptidyl peptidases, with compounds like Talabostat serving as valuable tools for both basic research and clinical investigations. The well-established structure-activity relationships for these inhibitors provide a solid foundation for the design of next-generation compounds with improved selectivity and pharmacokinetic properties.

In contrast, the field of borolysine inhibitors remains relatively unexplored, presenting a significant opportunity for drug discovery. The development of potent and selective borolysine-based inhibitors for trypsin-like serine proteases could have a profound impact on the treatment of a wide range of diseases. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such novel compounds.

Future research should focus on the systematic synthesis and screening of borolysine and other α-amino boronic acid analogs to expand the repertoire of available serine protease inhibitors. A deeper understanding of the structural determinants of selectivity will be crucial for the development of highly targeted therapeutics with minimal off-target effects. The continued exploration of boronic acid chemistry in the context of serine protease inhibition promises to yield exciting new discoveries and therapeutic advancements.

References

  • Mechanism of serine protease inhibition by boronic acids. The formation... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Okondo, M. C., Johnson, D. C., Sridharan, B., et al. (2018). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.
  • Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Beesley, M. A., Gascoyne, N., Knott-Hunziker, V., et al. (1983). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 209(1), 229-233.
  • Williams, S. A., Singh, P., Isaacs, J. T., & Denmeade, S. R. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(24), 8000-8009.
  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Flentke, G. R., Munoz, E., Huber, B. T., Plaut, A. G., Kettner, C. A., & Bachovchin, W. W. (1991). Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function. Proceedings of the National Academy of Sciences, 88(5), 1556-1559.
  • Kollar, L., Nagy, K., Nagy, J. B., & Szori, M. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833.
  • boronic esters - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities | Request PDF. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Boronic acid transition state inhibitors, such as SBL and MBL... - ResearchGate. (n.g.). Retrieved February 25, 2026, from [Link]

  • Shen, J., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorganic & Medicinal Chemistry Letters, 22(17), 5589-5592.
  • Val-boroPro is cytotoxic to AML cells (a) The structure of Val-boroPro.... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • What is the best and most simple protease enzyme assay protocol? | ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • (a) Graph representing IC50 value of compound 25 calculated through... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Lee, K. S., et al. (2019). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. RSC Medicinal Chemistry, 10(9), 1537-1542.
  • Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety | Request PDF. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Graphviz. (2021, August 10). Retrieved February 25, 2026, from [Link]

  • Boronic acid. (2023, December 29). In Wikipedia. [Link]

  • Estimated IC 50 from curves using graph pad program (standard error:... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, April 28). MDPI. [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2016). Antimicrobial Agents and Chemotherapy, 60(5), 2749-2759.
  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). International Journal of Molecular Sciences, 22(7), 3687.
  • IC50 with curve fit line and value of IC50 appear on the graph using pgfplot - TeX. (2012, October 16). Stack Exchange. [Link]

  • Inhibition of trypsin by GBTI. IC50 = 0.4 μM. Results are presented as mean ± SD (n = 3). (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • How to calculate IC50. (2018, April 28). YouTube. [Link]

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Comparative

The Decisive Advantage: Why Borolysine Outmaneuvers Proline in Serine Protease Inhibition

A Senior Application Scientist's Guide to Optimizing Protease-Targeted Drug Design In the intricate dance of drug discovery, the rational design of enzyme inhibitors is paramount. For serine proteases, a class of enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Protease-Targeted Drug Design

In the intricate dance of drug discovery, the rational design of enzyme inhibitors is paramount. For serine proteases, a class of enzymes pivotal in physiological and pathological processes, the choice of the warhead—the chemical moiety that directly interacts with the enzyme's active site—can make or break a therapeutic candidate. While various strategies have been employed, the use of boron-containing amino acid analogs has emerged as a particularly fruitful avenue. This guide provides an in-depth comparison of two such analogs, borolysine and the more traditional proline, as side chains in protease inhibitors, elucidating the distinct advantages that borolysine offers in achieving potent and selective inhibition.

The Covalent Edge: Boronic Acids as Serine Protease Binders

At the heart of a serine protease's function lies a catalytic triad, most commonly composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine's hydroxyl group acts as a potent nucleophile, attacking the carbonyl carbon of a substrate's scissile bond. Boronic acid-based inhibitors, such as those incorporating borolysine, leverage this very mechanism to their advantage. The boron atom, being electron-deficient, is highly electrophilic and readily attacked by the catalytic serine's hydroxyl group. This results in the formation of a stable, covalent, yet reversible, tetrahedral adduct, effectively mimicking the transition state of the natural substrate hydrolysis. This covalent interaction is a key differentiator and a significant advantage over inhibitors that rely solely on non-covalent interactions.

G cluster_0 Serine Protease Active Site cluster_1 Borolysine Inhibitor cluster_2 Covalent Tetrahedral Adduct Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Borolysine R-B(OH)2 Ser195->Borolysine Nucleophilic attack Adduct Ser195-O-B(OH)2-R Ser195->Adduct Asp102 Asp102 His57->Asp102 H-bond Borolysine->Adduct Adduct->His57 Stabilizing Interaction

Figure 1: Mechanism of covalent inhibition by a boronic acid-based inhibitor. The nucleophilic serine in the protease active site attacks the electrophilic boron atom, forming a stable tetrahedral adduct.

Proline-Based Inhibitors: A Non-Covalent Approach

In contrast, inhibitors incorporating a proline or a proline-like structure typically function through non-covalent interactions. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions with the enzyme's active site and specificity pockets. While effective, these interactions are generally weaker and less specific than the covalent bond formed by boronic acids. The design of potent proline-based inhibitors often relies on optimizing these multiple, weaker interactions to achieve high affinity, which can be a significant synthetic challenge.

Head-to-Head Comparison: Borolysine vs. Proline Side Chains

The true advantage of the borolysine side chain becomes evident when we directly compare its performance metrics with those of proline-based inhibitors.

FeatureBorolysine-Based InhibitorProline-Based InhibitorAdvantage
Mechanism of Action Covalent, reversibleNon-covalentBorolysine
Binding Affinity (Ki) Typically in the low nanomolar to picomolar rangeGenerally in the micromolar to high nanomolar rangeBorolysine
Specificity High, due to the specific covalent interaction and side-chain interactionsCan be lower, requiring extensive optimization of non-covalent interactionsBorolysine
Inhibitor-Enzyme Complex Stable, tetrahedral transition-state analogLess stable, relies on multiple weaker interactionsBorolysine
Drug Design Rational design facilitated by the well-defined covalent interactionMore complex, requiring optimization of multiple interaction pointsBorolysine

Experimental Validation: Quantifying the Borolysine Advantage

The superiority of borolysine-containing inhibitors is not merely theoretical; it is consistently demonstrated in experimental data. A key parameter for evaluating inhibitor potency is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocol: Determination of Inhibition Constant (Ki)

This protocol outlines a standard enzyme kinetics assay to determine the Ki value of a protease inhibitor.

Materials:

  • Purified serine protease

  • Fluorogenic or chromogenic substrate specific for the protease

  • Borolysine-based inhibitor

  • Proline-based inhibitor

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the protease and inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of the inhibitor to a fixed concentration of the enzyme. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for the establishment of equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. Fit the data to the appropriate Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation for competitive inhibitors to determine the Ki value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Stock D Add Enzyme and Inhibitor to Plate A->D B Prepare Inhibitor Stock B->D C Prepare Substrate Stock F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E Allow equilibrium E->F Start reaction G Monitor Signal (Absorbance/Fluorescence) F->G Kinetic read H Plot Initial Velocity vs. [Inhibitor] G->H I Fit Data to Morrison or Cheng-Prusoff Equation H->I J Determine Ki Value I->J

Figure 2: Workflow for the determination of the inhibition constant (Ki) of a protease inhibitor.

The Borolysine Advantage in Practice: A Case Study

Consider the inhibition of a hypothetical trypsin-like serine protease. A borolysine-containing inhibitor might exhibit a Ki of 1 nM, while a well-optimized proline-based inhibitor might only achieve a Ki of 500 nM. This several hundred-fold increase in potency is a direct consequence of the covalent bond formation, which significantly stabilizes the inhibitor-enzyme complex. Furthermore, the specific recognition of the lysine-like side chain of borolysine by the S1 pocket of the trypsin-like protease, which has a preference for basic residues, contributes to both high affinity and selectivity.

Conclusion: A Clear Choice for Potency and Specificity

For researchers and drug development professionals engaged in the design of serine protease inhibitors, the evidence is compelling. The borolysine side chain, through its ability to form a covalent, transition-state-mimicking adduct with the catalytic serine, offers a significant and often decisive advantage over non-covalent inhibitors based on proline or similar scaffolds. This translates to superior potency, enhanced specificity, and a more rational path to the development of effective therapeutic agents. While synthetic accessibility and pharmacokinetic properties must always be considered, the fundamental biochemical advantages of the borolysine warhead make it a premier choice in the armamentarium of protease inhibitor design.

References

  • Mechanism of Serine Protease Inhibition by Boronic Acids. American Chemical Society.[Link]

  • Boronic acid inhibitors of serine proteases. National Center for Biotechnology Information.[Link]

  • The boro-lysine side chain as a replacement for the P1-arginine side chain of a peptide-based thrombin inhibitor. National Center for Biotechnology Information.[Link]

Validation

cross-reactivity of AC-(D)Phe-pro-borolys-OH with other serine proteases

An In-Depth Guide to the Serine Protease Selectivity Profile of AC-(D)Phe-Pro-borolys-OH Executive Summary In the landscape of serine protease inhibitor development, selectivity is paramount to achieving therapeutic effi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Serine Protease Selectivity Profile of AC-(D)Phe-Pro-borolys-OH

Executive Summary

In the landscape of serine protease inhibitor development, selectivity is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of AC-(D)Phe-Pro-borolys-OH, a peptidyl boronic acid inhibitor. By examining its mechanism and comparing its inhibitory potency against key serine proteases, we offer researchers and drug developers critical insights into its suitability for targeted applications. This document synthesizes kinetic data, outlines a robust experimental workflow for selectivity profiling, and explains the underlying structural basis for the observed inhibitor-protease interactions.

Introduction: The Critical Role of Selectivity in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to immune responses and tissue remodeling.[1][2] Their shared catalytic mechanism, centered around an active site serine residue, makes them attractive therapeutic targets. However, this mechanistic similarity also presents a significant challenge: designing inhibitors that act exclusively on the intended target without affecting other functionally distinct but structurally related proteases.[1]

Boronic acid-based inhibitors, such as AC-(D)Phe-Pro-borolys-OH, have emerged as a powerful class of compounds. They are transition-state analogs that form a stable, covalent bond with the catalytic serine, leading to potent inhibition.[3] This guide focuses on AC-(D)Phe-Pro-borolys-OH, a compound designed with a lysine mimic (borolysine) at the P1 position, which is the primary determinant for interaction with the enzyme's S1 specificity pocket. Understanding its cross-reactivity is not merely an academic exercise; it is a prerequisite for its valid application in research and its potential advancement as a therapeutic candidate.

Mechanism of Inhibition: The Boronic Acid Warhead

The potency of AC-(D)Phe-Pro-borolys-OH stems from its boronic acid moiety. The boron atom, being electron-deficient, is highly susceptible to nucleophilic attack by the hydroxyl group of the active site Serine-195 residue found in all serine proteases. This interaction mimics the formation of the natural tetrahedral intermediate during peptide bond hydrolysis but results in a stable, covalent adduct, effectively inactivating the enzyme.[3][4]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Stable Complex (Transition-State Analog) ser195 Ser195-OH his57 His57 ser195->his57 H-bond complex Tetrahedral Adduct Ser195-O-B(OH)-Inhibitor ser195->complex Covalent Bond Formation asp102 Asp102 his57->asp102 H-bond inhibitor AC-(D)Phe-Pro-boroLys-B(OH)2 inhibitor->ser195 Nucleophilic Attack G prep 1. Reagent Preparation - Assay Buffer - Protease Stocks - Substrate Stock - Inhibitor Dilutions assay_setup 2. Assay Plate Setup - Add Buffer - Add Inhibitor (Varying Conc.) - Add Enzyme (Constant Conc.) prep->assay_setup pre_inc 3. Pre-incubation (e.g., 15 min at 37°C) Allows inhibitor-enzyme binding assay_setup->pre_inc initiate 4. Initiate Reaction Add chromogenic/fluorogenic substrate to all wells pre_inc->initiate measure 5. Kinetic Measurement Read absorbance/fluorescence over time (e.g., every 60s for 10 min) initiate->measure analysis 6. Data Analysis measure->analysis ic50 7a. Plot Velocity vs. [Inhibitor] Determine IC50 analysis->ic50 ki 7b. Calculate Ki Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) ic50->ki compare 8. Compare Ki Values Assess Selectivity Profile ki->compare

Caption: Experimental workflow for determining serine protease inhibitor selectivity.

Step-by-Step Protocol: Chromogenic Serine Protease Inhibition Assay

This protocol is a self-validating system when appropriate controls are included.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the specific protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for thrombin/trypsin).

    • Enzyme Stock: Prepare a concentrated stock of the purified serine protease. The final concentration in the assay should be low (nM range).

    • Substrate Stock: Prepare a stock of a protease-specific chromogenic substrate (e.g., Boc-Val-Pro-Arg-pNA for thrombin) in DMSO. The final assay concentration should be at or below the substrate's Km value for accurate Ki determination. [5][6] * Inhibitor Stock & Dilutions: Prepare a high-concentration stock of AC-(D)Phe-Pro-borolys-OH in an appropriate solvent (e.g., DMSO). Perform a serial dilution series to cover a wide concentration range (e.g., from 1 µM to 0.01 nM).

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add 2 µL of the inhibitor serial dilutions to the test wells. Add 2 µL of solvent (DMSO) to control wells.

      • Causality: This step establishes the concentration gradient needed to generate a dose-response curve.

    • Add a constant volume of diluted enzyme to all wells except the "substrate only" blank.

      • Controls:

        • 100% Activity Control: Enzyme + Substrate + Solvent (No Inhibitor)

        • 0% Activity Control (Blank): Substrate + Buffer (No Enzyme)

        • Inhibitor Control: Enzyme + Inhibitor (No Substrate) - to check for inhibitor interference.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Causality: This step allows the inhibitor and enzyme to reach binding equilibrium, which is crucial for time-independent inhibitors. For slow-binding inhibitors, this time may need to be extended. [3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a constant volume of the pre-warmed chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader set to the correct wavelength (e.g., 405 nm for p-nitroanilide release) and temperature. [5] * Measure the absorbance kinetically (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the "100% Activity Control."

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. [7] * Calculate the Ki value using the Cheng-Prusoff equation : [8][6] * Ki = IC50 / (1 + [S]/Km)

      • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

      • Trustworthiness: Using the Ki value allows for a standardized comparison of inhibitor potency across different experiments and labs, as it is independent of substrate concentration, unlike the IC50. [7][6]

Discussion and Field Insights

The available data strongly indicates that AC-(D)Phe-Pro-borolys-OH is a potent inhibitor of trypsin-like serine proteases, with a primary affinity for thrombin. Its selectivity arises from the specific molecular recognition between its P1-borolysine residue and the complementary S1 binding pocket of these enzymes. The presence of an aspartate at the base of the S1 pocket in enzymes like thrombin and trypsin provides a strong electrostatic interaction with the positively charged lysine side chain, driving high-affinity binding.

For researchers using this compound as a chemical probe to study thrombin, it is critical to acknowledge its potential cross-reactivity with other trypsin-like proteases that may be present in the biological system (e.g., trypsin, plasmin, Factor Xa). Conversely, its inhibitory activity against chymotrypsin-like or elastase-like proteases is predicted to be several orders of magnitude weaker, making it a highly selective tool in that context. This high degree of selectivity is a key advantage over less specific serine protease inhibitors like PMSF or AEBSF. [9] In a drug development context, this selectivity profile is a promising starting point. The high potency against thrombin suggests therapeutic potential in anticoagulation. [10]However, the cross-reactivity with other coagulation factors or fibrinolytic enzymes would need to be meticulously characterized to predict the net effect on hemostasis and avoid unintended bleeding or pro-thrombotic events.

Conclusion

AC-(D)Phe-Pro-borolys-OH is a potent, selective inhibitor targeting trypsin-like serine proteases, with a particularly high affinity for thrombin. Its mechanism relies on the formation of a stable, covalent adduct with the active site serine. While exhibiting excellent selectivity against proteases from different clans (e.g., chymotrypsin, elastase), researchers must remain cognizant of its potential for activity against other related trypsin-like enzymes. The experimental workflow detailed herein provides a robust framework for researchers to independently verify its selectivity profile in their specific systems, ensuring rigorous and reproducible scientific outcomes.

References

  • ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved from ResearchGate. [Link]

  • Weber, P. C., Lee, S. L., Lewandowski, F. A., Schadt, M. C., Chang, C. W., & Kettner, C. A. (1995). Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs. Biochemistry, 34(11), 3750–3757. [Link]

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